4-(1,3,4-Oxadiazol-2-yl)morpholine
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Overview
Description
4-(1,3,4-Oxadiazol-2-yl)morpholine is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)morpholine typically involves the cyclization of hydrazides with carbon disulfide followed by nucleophilic substitution reactions. One common method includes the reaction of a hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. This intermediate is then cyclized to form the oxadiazole ring. The final step involves the nucleophilic substitution of the oxadiazole with morpholine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring .
Scientific Research Applications
4-(1,3,4-Oxadiazol-2-yl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)morpholine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are involved in DNA replication and repair.
Pathway Modulation: It can modulate pathways such as the NF-kB signaling pathway and focal adhesion kinase pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-(1,3,4-Oxadiazol-2-yl)morpholine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms. They have similar biological activities but may vary in potency and selectivity.
1,3,4-Thiadiazole Derivatives: These compounds have a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring.
List of Similar Compounds
- 1,2,4-Oxadiazole
- 1,3,4-Thiadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Triazole
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)morpholine |
InChI |
InChI=1S/C6H9N3O2/c1-3-10-4-2-9(1)6-8-7-5-11-6/h5H,1-4H2 |
InChI Key |
YPYAYNBERGHNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=CO2 |
Origin of Product |
United States |
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